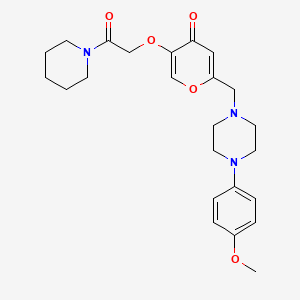

2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-4H-pyran-4-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-5-(2-oxo-2-piperidin-1-ylethoxy)pyran-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O5/c1-30-20-7-5-19(6-8-20)26-13-11-25(12-14-26)16-21-15-22(28)23(17-31-21)32-18-24(29)27-9-3-2-4-10-27/h5-8,15,17H,2-4,9-14,16,18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBHAYZWNWBNETI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)C(=CO3)OCC(=O)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-4H-pyran-4-one , hereafter referred to as Compound A , is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of Compound A, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Compound A features a complex structure that includes a pyranone core, piperazine rings, and methoxyphenyl substituents. The molecular formula is , and its molecular weight is approximately 430.54 g/mol. The presence of multiple functional groups suggests diverse interaction possibilities with biological targets.

Research indicates that Compound A may exert its biological effects through several mechanisms:

- Receptor Binding : Compound A has been shown to interact with various neurotransmitter receptors, particularly those involved in the central nervous system (CNS) activities. Its piperazine moiety is known for enhancing binding affinity to serotonin and dopamine receptors, which could contribute to its neuropharmacological effects.

- Enzyme Inhibition : Preliminary studies suggest that Compound A may inhibit specific enzymes related to metabolic pathways. For instance, it has been noted to affect cytochrome P450 enzymes, which play crucial roles in drug metabolism and the activation of prodrugs .

- Antimicrobial Activity : Compound A exhibits promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate significant activity against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Biological Activity Overview

Case Studies

Several case studies have highlighted the therapeutic potential of Compound A:

- Neuroprotective Effects : A study conducted on animal models demonstrated that Compound A significantly improved cognitive function in models of neurodegeneration. The compound was administered over a period of four weeks, showing reduced markers of oxidative stress and inflammation in the brain .

- Antimicrobial Efficacy : In clinical settings, Compound A was tested against clinical isolates of MRSA, showing a reduction in biofilm formation by over 70%. This suggests that it not only inhibits bacterial growth but also disrupts established biofilms, which are often resistant to conventional antibiotics .

- Cancer Research : In vitro experiments have indicated that Compound A can induce apoptosis in various cancer cell lines through the activation of caspase pathways. This property positions it as a candidate for further development in cancer therapy .

Q & A

Q. What synthetic methodologies are recommended for constructing the piperazine-piperidine hybrid core of this compound?

The compound’s piperazine-piperidine framework can be synthesized via nucleophilic substitution or reductive amination. For example, coupling 4-methoxyphenylpiperazine with a bromomethyl intermediate (e.g., 5-bromo-4H-pyran-4-one derivative) under basic conditions (e.g., K₂CO₃ in DMF) is a viable route . Catalytic methods, such as using p-toluenesulfonic acid for cyclization (as demonstrated in pyrimidinone synthesis), may enhance reaction efficiency .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Use a combination of:

- ¹H/¹³C NMR : To confirm substituent positions and piperazine/piperidine ring conformations.

- Mass spectrometry (HRMS) : For molecular ion verification.

- HPLC : With a C18 column (ACN/water gradient) to assess purity (>95%) .

- X-ray crystallography : If single crystals are obtained, as shown in piperazinone structure studies .

Q. What solvent systems are optimal for solubility during in vitro assays?

The compound’s solubility depends on its ether and ketone moieties. Preliminary testing in DMSO (for stock solutions) followed by dilution in PBS (pH 7.4) is recommended. For hydrophobic interactions, use THF or DCM in catalytic reactions .

Advanced Research Questions

Q. How can contradictory data on synthetic yields be resolved when scaling up reactions?

Discrepancies often arise from competing side reactions (e.g., hydrolysis of the ethoxy group). Mitigation strategies include:

Q. What mechanistic insights explain the role of piperazine-piperidine hybrids in modulating biological targets?

The piperazine moiety enhances binding to serotonin/dopamine receptors via hydrogen bonding, while the piperidine group increases lipophilicity, improving blood-brain barrier penetration. Computational docking studies (e.g., AutoDock Vina) can predict affinity for GPCRs or kinases .

Q. How does the 2-oxo-2-(piperidin-1-yl)ethoxy side chain influence metabolic stability?

The ethoxy linker is susceptible to esterase-mediated hydrolysis. To assess stability:

- In vitro microsomal assays : Monitor degradation using rat liver microsomes and NADPH cofactors.

- Isotopic labeling : Replace the oxygen in the ethoxy group with ¹⁸O to track metabolic pathways .

Methodological Challenges and Solutions

Q. What strategies address poor crystallinity for X-ray structural analysis?

- Co-crystallization : Use tartaric acid or other chiral auxiliaries to induce crystal formation.

- Vapor diffusion : Optimize solvent mixtures (e.g., hexane/ethyl acetate) for slow crystallization .

Q. How can computational modeling predict the compound’s pharmacokinetic profile?

Tools like SwissADME or Molinspiration calculate:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.